3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid
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Overview
Description
3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 4-bromoaniline and 4-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound as a solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors
Mechanism of Action
The mechanism of action of 3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The imine group (C=N) can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-{[(4-bromophenyl)imino]methyl}phenyl Octadecanoate: A Schiff base ester with similar structural features but different functional groups.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure.
Uniqueness
3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its Schiff base structure allows for versatile applications in coordination chemistry and potential therapeutic uses.
Properties
Molecular Formula |
C14H10BrNO3 |
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Molecular Weight |
320.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)iminomethyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-11-2-4-12(5-3-11)16-8-10-7-9(14(18)19)1-6-13(10)17/h1-8,17H,(H,18,19) |
InChI Key |
YPLZYMNTJKVJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)C(=O)O)O)Br |
Origin of Product |
United States |
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